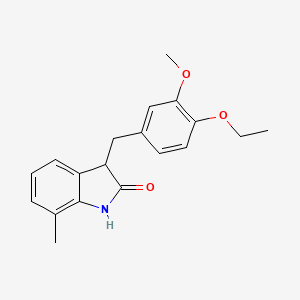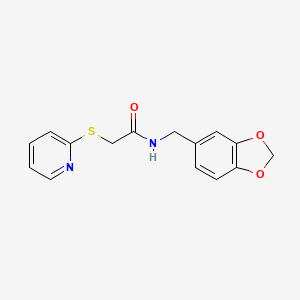![molecular formula C19H32N2O3S B6094179 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol is a chemical compound that belongs to the class of beta blockers. It was originally developed as a drug for the treatment of hypertension and angina, but its potential applications in scientific research have also been explored.
作用機序
The mechanism of action of 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol involves its binding to beta-adrenergic receptors. Specifically, it is a selective beta-1 receptor blocker, which means it primarily targets beta-1 receptors in the heart. By blocking the activation of these receptors, this compound reduces the heart rate and the force of contraction, thereby decreasing the workload of the heart.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on beta-adrenergic signaling. By blocking beta-1 receptors, it reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This can lead to a decrease in heart rate, blood pressure, and cardiac output. Additionally, it may also have effects on other physiological processes that are regulated by beta-adrenergic signaling, such as metabolism and thermogenesis.
実験室実験の利点と制限
One advantage of using 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in lab experiments is its selectivity for beta-1 receptors. This allows researchers to specifically target these receptors without affecting other beta receptors. Additionally, it has a relatively long half-life, which means its effects can be sustained over a longer period of time. However, one limitation is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol in scientific research. One potential direction is the investigation of its effects on metabolic processes, such as glucose uptake and lipid metabolism. Another direction is the exploration of its potential as a therapeutic agent for the treatment of heart failure, which is characterized by impaired beta-adrenergic signaling. Additionally, it may also have applications in the study of other physiological processes that are regulated by beta-adrenergic signaling, such as thermogenesis and immune function.
合成法
The synthesis of 1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol involves several steps. The starting material is 2-isopropoxyethylamine, which is reacted with 4-(chloromethyl)phenol to form 2-{[(2-isopropoxyethyl)amino]methyl}phenol. This intermediate is then reacted with 3-(4-morpholinyl)propane-1-thiol to form the final product.
科学的研究の応用
1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol has been used in various scientific research applications. One of its potential uses is in the study of beta-adrenergic receptors, which are involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism. By blocking these receptors, this compound can be used to investigate the role of beta-adrenergic signaling in different biological systems.
特性
IUPAC Name |
1-[2-[(2-propan-2-yloxyethylamino)methyl]phenoxy]-3-thiomorpholin-4-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3S/c1-16(2)23-10-7-20-13-17-5-3-4-6-19(17)24-15-18(22)14-21-8-11-25-12-9-21/h3-6,16,18,20,22H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXVTUTXDBELKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNCC1=CC=CC=C1OCC(CN2CCSCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6094104.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B6094115.png)
![2-[(2,3-dimethylphenyl)amino]-5-[(5-methyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B6094137.png)
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isopropylacetamide](/img/structure/B6094153.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B6094161.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B6094172.png)

![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)
![3-[3-(2,6-dimethylphenoxy)propyl]-2,4-pentanedione](/img/structure/B6094199.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

